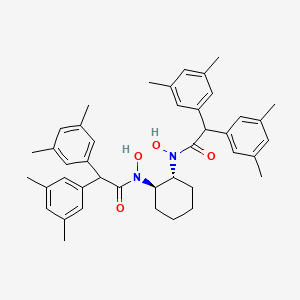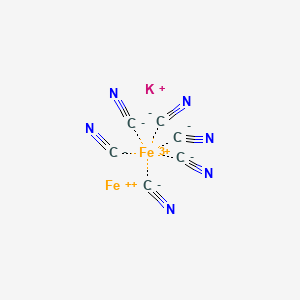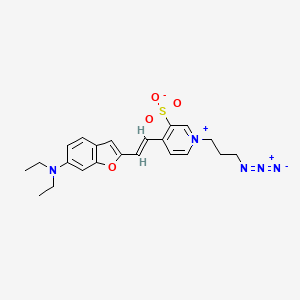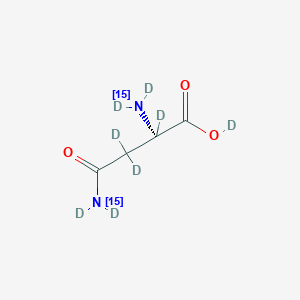
N,N'-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with two N-hydroxyacetamide groups, each further substituted with two 3,5-dimethylphenyl groups. The stereochemistry of the cyclohexane ring is specified as (1R,2R), indicating the spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) typically involves multi-step organic reactions. The starting materials often include cyclohexane derivatives and 3,5-dimethylphenyl acetamide. The key steps in the synthesis may involve:
Formation of the cyclohexane core: This can be achieved through cyclization reactions under controlled conditions.
Introduction of N-hydroxyacetamide groups: This step may involve acylation reactions using acetic anhydride or similar reagents.
Substitution with 3,5-dimethylphenyl groups: This can be done through Friedel-Crafts alkylation or related reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of flow reactors for continuous synthesis, which offers better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) can undergo various chemical reactions, including:
Oxidation: The N-hydroxyacetamide groups can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound may have potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide) exerts its effects is likely related to its ability to form hydrogen bonds and interact with specific molecular targets. The N-hydroxyacetamide groups can participate in hydrogen bonding, which may stabilize transition states or interact with active sites of enzymes. The aromatic rings may also engage in π-π interactions with other aromatic systems.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use in organocatalysis.
(1R,2R)-N,N’-Bis(2-acetyl-3-oxo-2-butenylidene)-1,2-dimesitylethylenediaminato cobalt(II): Used as a catalyst in asymmetric synthesis.
Properties
Molecular Formula |
C42H50N2O4 |
|---|---|
Molecular Weight |
646.9 g/mol |
IUPAC Name |
N-[(1R,2R)-2-[[2,2-bis(3,5-dimethylphenyl)acetyl]-hydroxyamino]cyclohexyl]-2,2-bis(3,5-dimethylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C42H50N2O4/c1-25-13-26(2)18-33(17-25)39(34-19-27(3)14-28(4)20-34)41(45)43(47)37-11-9-10-12-38(37)44(48)42(46)40(35-21-29(5)15-30(6)22-35)36-23-31(7)16-32(8)24-36/h13-24,37-40,47-48H,9-12H2,1-8H3/t37-,38-/m1/s1 |
InChI Key |
UXJIDQVUTGVBNI-XPSQVAKYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)C(=O)N([C@@H]3CCCC[C@H]3N(C(=O)C(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C)C)C(=O)N(C3CCCCC3N(C(=O)C(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)





